Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a quinoxaline ring and an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate typically involves the reaction of quinoxaline derivatives with ethyl oxalate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroquinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline esters.
Scientific Research Applications
Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the quinoxaline ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-quinoxalinecarboxylate: Similar structure but lacks the oxime group.
2-Hydroxyimino-3-quinoxalin-2-YL-propanoic acid: Similar structure but lacks the ethyl ester group.
Uniqueness
Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate is unique due to the presence of both the oxime and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
13311-43-8 |
---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 2-hydroxyimino-3-quinoxalin-2-ylpropanoate |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(17)12(16-18)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8,18H,2,7H2,1H3 |
InChI Key |
NYFJHQLEBYNMKH-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/CC1=NC2=CC=CC=C2N=C1 |
Canonical SMILES |
CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.